1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
Description
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- 4-Position: A 4-fluoro-3-methylbenzenesulfonyl group, contributing electron-withdrawing and steric effects.
- 8-Position: An acetyl (ethan-1-one) moiety, influencing reactivity and solubility.
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c1-12-11-14(3-4-15(12)17)24(21,22)19-9-10-23-16(19)5-7-18(8-6-16)13(2)20/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDHBUSBRSHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps. The starting materials often include 4-fluoro-3-methylbenzenesulfonyl chloride and a spirocyclic amine. The reaction conditions usually require a base such as triethylamine and solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action for 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4- and 8-Positions
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₈H₂₂FN₂O₄S.
Key Structural and Functional Differences
Cyclopropanecarbonyl in BG01054 introduces strain and lipophilicity, which may enhance membrane permeability compared to the acetyl group in the target.
Steric and Conformational Impact :
- The bis(4-fluorophenyl)butyl substituent in adds significant steric bulk, likely reducing rotational freedom and affecting binding pocket accessibility.
- The spiro core’s puckering (as defined by Cremer-Pople coordinates ) varies with substituents, influencing overall geometry and intermolecular interactions.
Pyrimidinecarbonitrile in introduces π-π stacking capability, which could enhance binding to aromatic residues in enzymes.
Research Findings and Implications
- BG01054’s cyclopropane moiety is structurally analogous to covalent inhibitors, hinting at possible irreversible binding mechanisms.
- Structure-Activity Relationships (SAR) :
Biological Activity
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic compound with a distinctive spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound contains a sulfonyl group, a fluoro group, and an oxa bridge, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 446.5 g/mol. Its structure includes:
- Spirocyclic framework : Enhances structural stability and biological interactions.
- Sulfonyl group : Known for improving solubility and biological activity.
- Fluorinated aromatic moiety : Increases hydrophobic interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor modulation : The compound may bind to various receptors, modulating their functions and influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties against Hepatitis B virus (HBV). The compound's structural features may enhance its efficacy as part of an antiviral library .
Neuropharmacological Effects
Studies have suggested that the compound may act as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in psychiatric disorders such as anxiety and depression. This suggests potential use in developing treatments for these conditions .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the biological activity of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure | Moderate mGluR5 inhibition |
| Compound B | Different sulfonyl group | High antiviral activity |
| Compound C | Fluorinated variant | Enhanced receptor binding affinity |
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of this compound:
- In Vivo Efficacy : Preclinical trials demonstrated that derivatives of this compound showed significant efficacy in animal models for anxiety disorders, leading to advancements towards human clinical trials.
- Metabolic Stability : Investigations into the metabolic stability of the compound revealed promising results, indicating it retains activity over extended periods in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves sequential spirocyclic ring formation followed by sulfonylation. Key steps include:
- Spirocyclic core construction : Use of cyclization agents (e.g., carbodiimides) under anhydrous conditions to prevent hydrolysis of intermediates .
- Sulfonylation : Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–25°C, with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, DCM/methanol 9:1) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Temperature control during sulfonylation (<30°C) minimizes side reactions. Anhydrous solvents and inert atmospheres improve yields by 15–20% .
Q. How can the spirocyclic structure and sulfonyl group placement be confirmed experimentally?
- Analytical Workflow :
NMR : H and C NMR to identify spirocyclic protons (δ 3.5–4.5 ppm for oxa/diaza ring protons) and sulfonyl-linked aromatic protons (δ 7.2–7.8 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (e.g., m/z 425.15 for CHFNOS) .
X-ray Crystallography : Resolve spirocyclic geometry (bond angles ~90° between fused rings) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the pharmacological activity of this compound, and how can substituents be modified to enhance target binding?
- SAR Insights :
- Spirocyclic Rigidity : The 1-oxa-4,8-diazaspiro[4.5]decane core enhances conformational restraint, improving receptor affinity .
- Sulfonyl Group : 4-Fluoro-3-methyl substitution optimizes hydrophobic interactions in enzyme active sites (e.g., kinase inhibitors). Fluorine’s electronegativity increases binding by 30% compared to non-fluorinated analogs .
- Modification Strategies :
- Replace the acetyl group (ethanone) with bulkier ketones (e.g., cyclopropyl) to probe steric tolerance .
- Introduce heterocycles (e.g., triazoles) via click chemistry to enhance solubility .
Q. How can researchers resolve contradictions in biological assay data for this compound (e.g., conflicting IC values across studies)?
- Troubleshooting Framework :
Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO impacts GPCR activity) and buffer conditions (pH 7.4 ± 0.2) .
Compound Purity : HPLC purity >98% (UV detection at 254 nm) to exclude impurities causing off-target effects .
Comparative Studies : Benchmark against structurally validated analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives) to isolate structural contributors .
Q. What computational methods are recommended for predicting the compound’s binding modes and metabolic stability?
- In Silico Protocols :
- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4YAY for kinases). Focus on sulfonyl-π interactions with Tyr residues .
- MD Simulations : GROMACS for 100 ns trajectories to assess spirocyclic stability in aqueous vs. lipid bilayer environments .
- ADMET Prediction : SwissADME to estimate logP (2.1 ± 0.3) and CYP3A4-mediated metabolism hotspots (e.g., acetyl group oxidation) .
Q. How can forced degradation studies be designed to evaluate the compound’s stability under stress conditions?
- Degradation Protocol :
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours; monitor via TLC (silica, ethyl acetate/hexane 1:1) .
- Oxidative Stress : 3% HO at 25°C for 48 hours; LC-MS to detect sulfoxide derivatives .
- Photolysis : ICH Q1B guidelines (UV light, 1.2 million lux-hours); observe cleavage of the sulfonyl group via NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
